4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone

Description

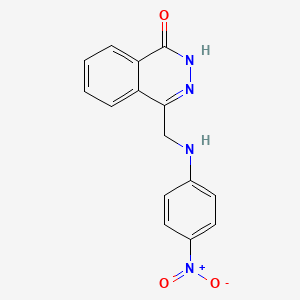

Structural Identification and Nomenclature

This compound possesses a complex molecular structure characterized by a phthalazinone core linked to a 4-nitroaniline group. The detailed chemical identification data is presented in Table 1.

Table 1: Chemical Identification Data of this compound

| Parameter | Value |

|---|---|

| Chemical Abstract Service Number | 305368-07-4 |

| Molecular Formula | C15H12N4O3 |

| Molecular Weight | 296.286 g/mol |

| IUPAC Name | 4-[(4-nitroanilino)methyl]-2H-phthalazin-1-one |

| Standard InChI | InChI=1S/C15H12N4O3/c20-15-13-4-2-1-3-12(13)14(17-18-15)9-16-10-5-7-11(8-6-10)19(21)22/h1-8,16H,9H2,(H,18,20) |

| Standard InChI Key | LNMGMZDMSIWUJT-UHFFFAOYSA-N |

| SMILES Notation | C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)N+[O-] |

The structure consists of several key components:

- A phthalazinone scaffold—a fused bicyclic system with a ketone group at position 1 and a secondary amine at position 2

- A methylene (CH2) bridge connecting the phthalazinone to the aniline portion

- A 4-nitroaniline moiety, featuring a nitro group at the para position of the aniline ring

The compound has several synonyms in chemical literature, including:

- 4-[(4-nitroanilino)methyl]-2H-phthalazin-1-one

- 4-{[(4-nitrophenyl)amino]methyl}-1,2-dihydrophthalazin-1-one

- 4-[(4-nitroanilino)methyl]-1(2H)-phthalazinone

The spectroscopic characterization of this compound shows distinctive features, particularly in nuclear magnetic resonance spectroscopy where aromatic protons appear between δ 7.15–8.46 parts per million, while the methylene bridge (CH2) resonates as a singlet near δ 4.30 parts per million. In infrared spectroscopy, the compound exhibits characteristic stretching vibrations for the carbonyl group at approximately 1660 cm⁻¹, and the nitro group shows asymmetric and symmetric stretches at approximately 1520 and 1340 cm⁻¹, respectively.

Historical Development in Phthalazinone Chemistry

The development of phthalazinone chemistry has progressed significantly over decades, establishing a foundation for compounds such as this compound. Phthalazine, also called benzo-orthodiazine or benzopyridazine, is a heterocyclic organic compound with the molecular formula C8H6N2. This basic structure serves as the foundation for various derivatives including phthalazinones.

Historically, the synthesis of phthalazine compounds can be traced back to early condensation reactions of ω-tetrabromorthoxylene with hydrazine, or by the reduction of chlorphthalazine with phosphorus and hydroiodic acid. The phthalazinone scaffold emerged as a significant pharmacophore as researchers recognized its versatility in chemical transformations and biological activities.

The evolution of synthetic methodologies for phthalazinones has included several approaches:

- Reaction of phthalic anhydride with hydrazine hydrate in the presence of acetic acid

- Mannich reactions for introducing various substituents at different positions

- Palladium-catalyzed coupling reactions, particularly for C-N bond formation

- One-pot multicomponent reactions

The specific compound this compound represents a more recent development in phthalazinone chemistry, incorporating a 4-nitroaniline moiety via a methylene bridge to the phthalazinone core. The synthesis of such compounds often involves:

- Preparation of 4-bromophthalazinone derivatives

- Nucleophilic substitution or coupling reactions with appropriately substituted anilines

- Mannich-type reactions for introducing the methylene bridge

A significant advancement in the synthesis of aminophthalazinone derivatives like this compound came through the application of palladium-catalyzed Buchwald-Hartwig-type reactions, providing more efficient routes to these compounds.

Position in Heterocyclic Compound Classification

This compound occupies a specific position within the broader classification of heterocyclic compounds. Its fundamental classification characteristics are outlined in Table 2.

Table 2: Classification Parameters of this compound

The phthalazinone scaffold positions this compound within the broader class of azaheterocycles, specifically diazaheterocycles containing two nitrogen atoms in a heterocyclic ring. The compound is structurally related to other phthalazinone derivatives that have been extensively studied for various applications.

Within the phthalazinone family, this compound is distinguished by its 4-nitroaniline substituent connected via a methylene bridge at position 4 of the phthalazinone core. This structural arrangement creates a compound with multiple potential hydrogen bonding sites, including:

- The lactam (cyclic amide) function in the phthalazinone ring

- The secondary amine connecting to the nitroaniline portion

- The nitro group at the para position of the aniline ring

These features position this compound as a member of a privileged class of heterocycles in chemical research, with the potential for diverse chemical behaviors stemming from its multi-functional nature.

The compound's structural characteristics align with those of other functionalized phthalazinones that have been identified as notable scaffolds in heterocyclic chemistry. The presence of the nitro group at the para position of the aniline ring enhances the electron-withdrawing properties of this moiety, potentially influencing the reactivity of the entire molecule and its interactions with various chemical and biological systems.

In comparison to simpler phthalazinone derivatives, this compound represents a more complex structural variant with additional functional groups that expand its chemical profile and potential applications in various research fields.

Properties

IUPAC Name |

4-[(4-nitroanilino)methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3/c20-15-13-4-2-1-3-12(13)14(17-18-15)9-16-10-5-7-11(8-6-10)19(21)22/h1-8,16H,9H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMGMZDMSIWUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone typically involves the reaction of phthalazinone with 4-nitrobenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, ensuring that the product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

Oxidation: The major product is typically the corresponding nitroso or amino derivative.

Reduction: The major product is the amino derivative of the compound.

Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone is a chemical compound with several scientific research applications. It can be used as a building block in the synthesis of more complex molecules. It has been investigated for its potential biological activities, such as antimicrobial or anticancer properties, and explored for potential use in drug development, particularly in designing new therapeutic agents. Furthermore, it is utilized in developing materials with specific properties, such as dyes or pigments.

Chemical Reactions

this compound can undergo various chemical reactions:

- Oxidation The nitro group can be converted into a nitroso or amino derivative using oxidizing agents like potassium permanganate and chromium trioxide.

- Reduction The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

- Substitution It can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents, often involving reagents like sodium hydroxide or other strong bases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include the inhibition of enzymes or interaction with DNA, depending on the specific application.

Phthalazinone Derivatives

Phthalazin-1(2H)-one derivatives have emerged as promising scaffolds in the preparation of antitumor agents . For example, phthalazin-1,4-diones have been reported as potent type II IMP dehydrogenase inhibitors and as active anti-proliferative agents against various human and murine tumor cells, such as hepatocellular carcinoma . Additionally, 4-substituted-2H-phthalazin-1-ones have been studied as potent orally bioavailable poly ADP ribose polymerase (PARP) inhibitors .

Mechanism of Action

The mechanism of action of 4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include inhibition of enzymes or interaction with DNA, depending on the specific application.

Comparison with Similar Compounds

Structural Comparison with Similar Phthalazinone Derivatives

Table 1: Key Structural and Functional Group Differences

Key Observations :

- Electron-Withdrawing Groups : The nitro group in the target compound contrasts with the chloro group in azelastine derivatives, which may alter receptor binding kinetics due to differences in electronegativity and steric effects .

- Heterocyclic Modifications: Oxadiazole-substituted phthalazinones (e.g., compounds in ) exhibit anti-proliferative activity, suggesting that the nitroanilino group could similarly influence cytotoxicity depending on its orientation and solubility.

- PARP Inhibitors: Derivatives with bulkier substituents (e.g., hydroxyethylamino-nitro groups in ) show enhanced PARP-1 inhibition, implying that the nitroanilino group’s planar structure might optimize DNA-binding interactions .

Physicochemical Properties and Spectral Characterization

Table 3: Comparative Physical and Spectral Data

*Predicted based on nitro-substituted analogs .

Key Notes:

- The nitro group’s IR absorption (~1520–1340 cm⁻¹) would distinguish the target compound from chloro or oxadiazole derivatives.

- $^1$H NMR would show deshielded aromatic protons due to the electron-withdrawing nitro group .

Table 4: Activity Comparison

Hypothesized Activity of Target Compound :

- PARP Inhibition : The nitro group’s electron-withdrawing nature may enhance DNA interaction, similar to Olaparib’s fluorophenyl moiety .

Biological Activity

4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a phthalazinone core with a nitroaniline substituent. The presence of the nitro group is significant as it can undergo reduction to form reactive intermediates that may interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar phthalazinone structures exhibit antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various pathogens, suggesting that this compound may also possess such activity. For instance, the mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Its derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, including:

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| A2780 | 4-Nitroanilino derivative | 15 |

| MCF-7 | 4-Nitroanilino derivative | 20 |

| NCI-H460 | 4-Nitroanilino derivative | 10 |

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways, including upregulation of p53 and caspase-3 levels .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- DNA Interaction : The nitro group can form reactive species that interact with DNA, leading to damage and subsequent cell death.

Case Studies

Several studies have investigated the biological activity of phthalazinone derivatives similar to this compound:

- Study on Antiproliferative Effects : A series of phthalazinone derivatives were tested against human cancer cell lines. Results indicated that modifications at specific positions (like C4) significantly affected their potency against different cancer types .

- Molecular Docking Studies : Computational studies have predicted favorable binding interactions between these compounds and target proteins involved in cancer progression, supporting the experimental findings regarding their anticancer activity .

- Toxicity Assessment : Toxicological evaluations showed that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential for therapeutic use .

Q & A

Q. What are the recommended synthesis strategies for 4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone, and how can intermediates be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Core formation : Construct the phthalazinone moiety via cyclization of substituted phthalic anhydrides or derivatives under acidic conditions .

- Functionalization : Introduce the 4-nitroanilino methyl group through nucleophilic substitution or reductive amination. For example, coupling pre-synthesized nitroaniline derivatives with chloromethyl intermediates in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Intermediate validation : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

- Methodological Answer :

- Spectroscopic analysis : Use - and -NMR to confirm substituent positions and hydrogen bonding patterns. For example, the nitro group’s deshielding effect appears as distinct aromatic proton splits .

- Mass spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., expected [M+H] at m/z 324.1) and detect synthetic byproducts .

- Thermal properties : Determine melting points (predicted range: 140–160°C) and thermal stability via DSC, comparing results with analogous phthalazinones .

Q. How do solubility and stability profiles influence experimental design for this compound?

- Methodological Answer :

- Solubility screening : Test in DMSO (high solubility for biological assays), chloroform (for NMR studies), and aqueous buffers (pH-dependent stability). Note that nitro groups may reduce solubility in non-polar solvents .

- Stability protocols : Conduct accelerated degradation studies under UV light, varying pH (2–12), and elevated temperatures (40–60°C) to identify storage conditions (e.g., inert atmosphere, −20°C) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the nitroanilino-methyl group in catalytic or photochemical applications?

- Methodological Answer :

- Electron-withdrawing effects : The nitro group stabilizes negative charges, making the methyl bridge susceptible to nucleophilic attack. Use DFT calculations (e.g., Gaussian 16) to map electron density and predict reactive sites .

- Photochemical studies : Irradiate the compound at 365 nm and monitor nitro-to-amine reduction via UV-Vis spectroscopy, a reaction relevant to prodrug activation .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or oxidoreductases). Focus on the phthalazinone core’s planar structure for π-π stacking and nitroanilino’s hydrogen-bonding potential .

- QSAR modeling : Correlate substituent electronegativity (Hammett constants) with observed IC values in enzyme inhibition assays .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points or pKa values)?

- Methodological Answer :

- Reproducibility checks : Replicate synthesis and purification steps from literature, noting solvent purity and crystallization rates. For example, polymorphic forms may cause melting point variations .

- Advanced analytics : Use single-crystal X-ray diffraction to resolve structural ambiguities and validate pKa predictions via potentiometric titration .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing hazardous byproducts?

- Methodological Answer :

- Process intensification : Employ flow chemistry for exothermic steps (e.g., nitration), using microreactors to control temperature and residence time .

- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures. Catalytic recycling (e.g., Pd/C for nitro reductions) reduces waste .

Q. How can the compound’s biological activity be systematically evaluated against structurally similar analogs?

- Methodological Answer :

- High-throughput screening : Test in vitro against cancer cell lines (e.g., MCF-7, A549) using MTT assays, with IC comparisons to derivatives lacking the nitro group .

- Mechanistic profiling : Perform transcriptomic analysis (RNA-seq) to identify pathways modulated by the nitroanilino-methyl moiety, such as oxidative stress response genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.